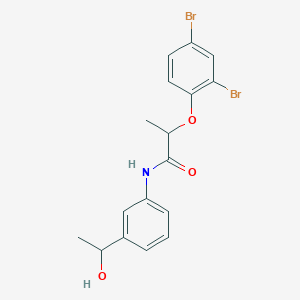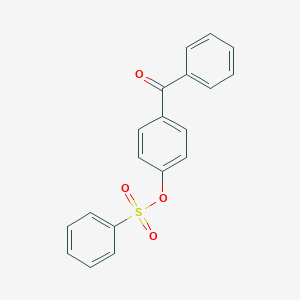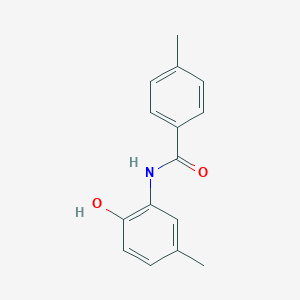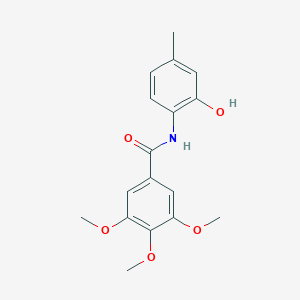
1,3-Benzodioxol-5-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl 2-methoxybenzoate, also known as methylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a popular designer drug that has gained significant attention due to its psychoactive effects. Methylone is chemically similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, methylone has different pharmacological properties and is not approved for human consumption.
Mécanisme D'action
Methylone acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychoactive effects of 1,3-Benzodioxol-5-yl 2-methoxybenzoate.
Biochemical and Physiological Effects:
Methylone has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Methylone has also been shown to cause the release of oxytocin, which is a hormone that is involved in social bonding and attachment. This suggests that 1,3-Benzodioxol-5-yl 2-methoxybenzoate may have potential therapeutic applications in the treatment of social anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methylone has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Methylone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation is that 1,3-Benzodioxol-5-yl 2-methoxybenzoate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Another limitation is that the psychoactive effects of 1,3-Benzodioxol-5-yl 2-methoxybenzoate can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1,3-Benzodioxol-5-yl 2-methoxybenzoate. One direction is to investigate its potential therapeutic applications in the treatment of mood disorders and social anxiety disorders. Another direction is to study its effects on the brain and behavior using advanced imaging techniques such as PET and fMRI. Additionally, further research is needed to understand the long-term effects of 1,3-Benzodioxol-5-yl 2-methoxybenzoate use and its potential for abuse and addiction.
Méthodes De Synthèse
Methylone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
Methylone has been extensively studied for its potential therapeutic applications. It has been investigated for its antidepressant, anxiolytic, and analgesic properties. Methylone has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This suggests that 1,3-Benzodioxol-5-yl 2-methoxybenzoate may be useful in the treatment of mood disorders such as depression and anxiety.
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl 2-methoxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-17-12-5-3-2-4-11(12)15(16)20-10-6-7-13-14(8-10)19-9-18-13/h2-8H,9H2,1H3 |
Clé InChI |
RUOLJQJAUKUTBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)

![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)